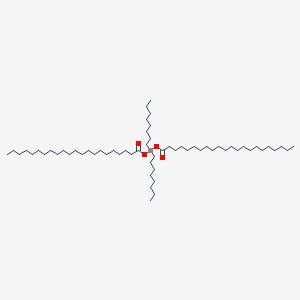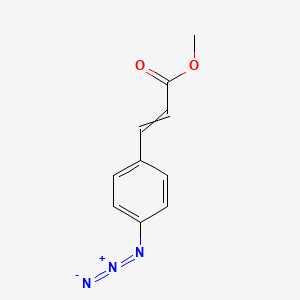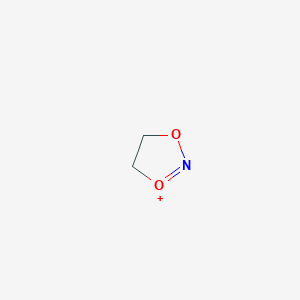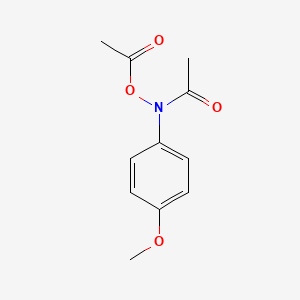
1,4-Dioxin, 2,3-dihydro-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxin, 2,3-dihydro-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)- is an organic compound with a unique structure that includes a dioxin ring fused with a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxin, 2,3-dihydro-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 2,3-dihydroxybenzoic acid as the starting material, which undergoes alkylation, azidation, Curtius rearrangement, hydrolysis, and salification to yield the desired product . The reaction conditions often include the use of solvents like acetone and reagents such as sulfuric acid and acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps like solvent extraction, purification through column chromatography, and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dioxin, 2,3-dihydro-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1,4-Dioxin, 2,3-dihydro-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Dioxin, 2,3-dihydro-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: A similar compound with a dioxin ring and trimethyl groups.
2,3-Dihydro-1,4-dioxine: Another dioxin derivative with similar structural features.
Uniqueness
This detailed article provides a comprehensive overview of 1,4-Dioxin, 2,3-dihydro-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
116809-86-0 |
|---|---|
Fórmula molecular |
C13H20O2 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
5-(2,6,6-trimethylcyclohexen-1-yl)-2,3-dihydro-1,4-dioxine |
InChI |
InChI=1S/C13H20O2/c1-10-5-4-6-13(2,3)12(10)11-9-14-7-8-15-11/h9H,4-8H2,1-3H3 |
Clave InChI |
HAVXKPYEYYVTRF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C2=COCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide](/img/structure/B14295513.png)
![Diselenide, bis[(3-methylphenyl)methyl]](/img/structure/B14295514.png)



![5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole](/img/structure/B14295538.png)
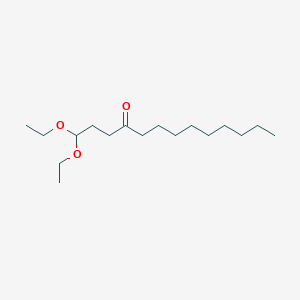

![4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14295552.png)

